1-Acetylazetidin-3-yl methanesulfonate
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Overview
Description
1-Acetylazetidin-3-yl methanesulfonate (CAS No. 136911-45-0) is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C6H11NO4S .
Molecular Structure Analysis
The molecular weight of this compound is 193.22. The specific structure formula and InChI Key are not provided in the search results .Scientific Research Applications
Reaction Acceleration and Enzyme Inhibition
1-Acetylazetidin-3-yl methanesulfonate and related compounds play a significant role in the study of enzyme inhibition, particularly acetylcholinesterase (AChE). Research has demonstrated how methanesulfonyl derivatives, including those related to this compound, can serve as oxydiaphoric inhibitors to AChE, producing methanesulfonyl enzyme derivatives. This interaction is crucial for understanding the enzyme's catalytic activity and inhibition mechanisms, providing insights into biochemical pathways and potential therapeutic targets (Kitz & Wilson, 1963).
Anti-Acetylcholinesterase Activity
Studies on compounds such as 5-Substituted 1-Methyl-1H-1,2,4-triazol-3-yl Methanesulfonates, which are related to this compound, have shown significant anti-acetylcholinesterase activity. This research contributes to the development of insecticidal and potentially therapeutic agents by exploring the structure-activity relationship of these compounds (Holan, Virgona, & Watson, 1997).
Synthesis and Catalytic Applications
Research has also focused on the synthesis of related methanesulfonate compounds and their applications as catalysts or intermediates in organic synthesis. For example, the efficient synthesis of 3-Amino-1-Benzhydrylazetidine through reactions involving methanesulfonyl chloride highlights the utility of methanesulfonates in synthesizing complex organic molecules. Such studies provide valuable methodologies for the pharmaceutical and chemical industries (Li et al., 2006).
Understanding Molecular Interactions
The investigation into the compositions and structures of methanesulfonic acid complexes with acetonitrile, for instance, sheds light on molecular interactions and complex formation. This research is pivotal for understanding solvent effects, acid-base interactions, and the fundamental principles governing molecular assembly and reactivity (Kislina et al., 2004).
Mechanism of Action
Safety and Hazards
1-Acetylazetidin-3-yl methanesulfonate is classified as a hazardous substance. It has a hazard class of 6.1 and is associated with several hazard statements including H301, H311, H331, and H341 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact during pregnancy/while nursing .
Properties
IUPAC Name |
(1-acetylazetidin-3-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-5(8)7-3-6(4-7)11-12(2,9)10/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNFFGGEDGYWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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